Neotigogenin acetate
Overview
Description
Neotigogenin acetate is a chemical compound belonging to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound is considered to be a sterol and is known for its complex structure and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neotigogenin acetate typically involves the acetylation of neotigogenin. Neotigogenin itself can be derived from natural sources or synthesized through various organic reactions. The acetylation process involves reacting neotigogenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Neotigogenin acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Reagents such as halogens, acids, or bases are used in substitution reactions, often under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Neotigogenin acetate has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry techniques such as spectroscopy and chromatography.
Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of neotigogenin acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are still under investigation, and more research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Neotigogenin acetate can be compared with other similar compounds such as:
- Smilagenin
- Sarsasapogenin
- Tigogenin
Uniqueness: this compound is unique due to its specific structural features and biological activities.
Properties
IUPAC Name |
(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310354 | |
Record name | Neotigogenin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4948-43-0 | |
Record name | Neotigogenin acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neotigogenin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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